

In-depth Technical Guide: Physicochemical Properties of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2-Methoxyphenyl)pyridin-3-ol

Cat. No.: B3095229

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a pyridinol derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a methoxyphenyl group attached to a pyridin-3-ol core, suggests a unique combination of physicochemical properties that can influence its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile. A critical parameter in the early stages of drug development is the compound's solubility, which affects its bioavailability and formulation possibilities.

This technical guide provides a framework for understanding and determining the solubility of **5-(2-Methoxyphenyl)pyridin-3-ol**. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents standardized protocols and data presentation formats that can be utilized by researchers to generate and record solubility data for this compound.

Data Presentation: Solubility Profile

A comprehensive understanding of a compound's solubility requires testing in a variety of solvents relevant to pharmaceutical and laboratory applications. The following table provides a structured format for recording experimentally determined solubility data for **5-(2-Methoxyphenyl)pyridin-3-ol** at a specified temperature.

Table 1: Solubility of **5-(2-Methoxyphenyl)pyridin-3-ol** at 25°C (77°F)

Solvent	Solubility (mg/mL)	Solubility (mol/L)	Method of Determination	Observations
Water	(e.g., HPLC, UV-Vis)			
Phosphate-Buffered Saline (PBS) pH 7.4	(e.g., HPLC, UV-Vis)			
0.1 N Hydrochloric Acid (HCl)	(e.g., HPLC, UV-Vis)			
Dimethyl Sulfoxide (DMSO)	(e.g., HPLC, UV-Vis)			
Ethanol	(e.g., HPLC, UV-Vis)			
Methanol	(e.g., HPLC, UV-Vis)			
Acetonitrile	(e.g., HPLC, UV-Vis)			
Chloroform	(e.g., HPLC, UV-Vis)			

Experimental Protocols: Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of **5-(2-Methoxyphenyl)pyridin-3-ol**.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

- **5-(2-Methoxyphenyl)pyridin-3-ol** (solid)
- Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer
- Syringe filters (e.g., 0.45 µm)

Procedure:

- Add an excess amount of solid **5-(2-Methoxyphenyl)pyridin-3-ol** to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
- Securely cap the vials and place them on an orbital shaker or rotator.
- Equilibrate the samples at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

- Quantify the concentration of **5-(2-Methoxyphenyl)pyridin-3-ol** in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
- Prepare a standard curve of the compound in the same solvent to accurately determine the concentration.

High-Throughput Kinetic Solubility Assay (Miniaturized Shake-Flask)

For earlier stages of drug discovery, a higher throughput method can be employed to estimate solubility.

Materials:

- **5-(2-Methoxyphenyl)pyridin-3-ol** (as a high-concentration stock solution in DMSO)
- 96-well plates
- Aqueous buffer (e.g., PBS pH 7.4)
- Plate shaker
- Plate reader (e.g., UV-Vis or nephelometer)

Procedure:

- Prepare a dilution series of the **5-(2-Methoxyphenyl)pyridin-3-ol** DMSO stock solution in a 96-well plate.
- Add the aqueous buffer to each well, initiating the precipitation of the compound.
- Seal the plate and shake it for a set period (e.g., 1-2 hours) at a constant temperature.
- Measure the turbidity or light scattering of each well using a plate reader (nephelometry) or measure the concentration of the dissolved compound after filtration using a UV-Vis plate reader.

- The solubility is determined as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of **5-(2-Methoxyphenyl)pyridin-3-ol** using the shake-flask method.

Workflow for Shake-Flask Solubility Determination

[Click to download full resolution via product page](#)

Shake-Flask Solubility Workflow

- To cite this document: BenchChem. [In-depth Technical Guide: Physicochemical Properties of 5-(2-Methoxyphenyl)pyridin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3095229#5-2-methoxyphenyl-pyridin-3-ol-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com